molecular formula C7H5BrO3 B1284041 2-Bromo-4-hydroxybenzoic acid CAS No. 28547-28-6

2-Bromo-4-hydroxybenzoic acid

Cat. No. B1284041
CAS RN: 28547-28-6
M. Wt: 217.02 g/mol
InChI Key: POGXJMWDTFROTM-UHFFFAOYSA-N
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Description

2-Bromo-4-hydroxybenzoic acid is a chemical compound with the molecular formula C7H5BrO3 . It is a solid at normal temperature and pressure . It is used as an anti-scorch agent in drug molecules and the rubber industry, as well as an intermediate in the production of ultraviolet absorbers and foaming agents .


Molecular Structure Analysis

The molecular weight of 2-Bromo-4-hydroxybenzoic acid is 217.02 . The IUPAC name is 2-bromo-4-hydroxybenzoic acid and its InChI code is 1S/C7H5BrO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) .


Physical And Chemical Properties Analysis

2-Bromo-4-hydroxybenzoic acid is a solid at normal temperature and pressure . It has a boiling point of 206-208°C . It is stable at normal temperature and decomposes into phenol and carbon dioxide after rapid heating .

Scientific Research Applications

Intermediate for Synthesis of Agrochemicals

2-Bromo-4-hydroxybenzoic acid can be used as an intermediate in the synthesis of various agrochemicals . These agrochemicals can include pesticides, herbicides, and fertilizers that are essential for protecting crops and enhancing agricultural productivity.

Pharmaceutical Applications

This compound can also serve as an intermediate in the production of various pharmaceuticals . It can be used in the synthesis of drugs that have a wide range of therapeutic applications, from pain management to the treatment of chronic diseases.

Production of Chemical Intermediates

2-Bromo-4-hydroxybenzoic acid can be used in the production of various chemical intermediates . These intermediates can then be used in a wide range of chemical reactions, contributing to the synthesis of a variety of other compounds.

Liquid Crystal Polymers

It can be used in the manufacturing of high-performance liquid crystal polymers (LCPs) . LCPs have wide and ever-increasing applications in the thermoplastic industry due to their unique properties such as high-temperature resistance and excellent flow properties.

Metabolite Detection

The compound has been used in bromine-specific detection of the metabolites of 2-,3-and 4-bromobenzoic acid in the urine and bile of rats by inductively coupled plasma mass spectrometry . This can be particularly useful in toxicology studies and drug testing.

Biosynthesis of Value-Added Bioproducts

4-Hydroxybenzoic acid, a compound closely related to 2-Bromo-4-hydroxybenzoic acid, has emerged as a promising intermediate for several value-added bioproducts . These bioproducts have potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc. It’s plausible that 2-Bromo-4-hydroxybenzoic acid could have similar applications.

Safety and Hazards

2-Bromo-4-hydroxybenzoic acid may cause serious eye damage and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes .

Relevant Papers The relevant papers retrieved do not provide additional information on 2-Bromo-4-hydroxybenzoic acid .

properties

IUPAC Name

2-bromo-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGXJMWDTFROTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-hydroxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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